molecular formula C17H22N4O B2746743 2-cyclopentyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034290-93-0

2-cyclopentyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2746743
CAS RN: 2034290-93-0
M. Wt: 298.39
InChI Key: UEMAXXSJQHQQNE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) based on its name . It also seems to have a cyclopentyl group (a five-membered ring of carbon atoms) and an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through a series of organic reactions, including condensation, substitution, and cyclization reactions . The starting materials often include readily available organic compounds such as amines, carboxylic acids, and halides .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and cyclic structures. The exact structure would need to be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the amine group could participate in acid-base reactions, while the carbonyl group could undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research in synthetic chemistry has explored the development of polysubstituted pyridines, pyrazolo[3,4-c]pyridines, and other bicyclic and tricyclic systems starting from α,α-dioxoketene dithioacetals, demonstrating the compound's relevance in the synthesis of complex heterocyclic structures (Abu-Shanab et al., 1994). Additionally, facile and efficient synthesis methods for 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridine derivatives via cyanoacetylation reactions highlight its utility in heterocyclic chemistry (Ibrahim et al., 2011).

Antitumor and Antimicrobial Activities

Several studies have investigated the antitumor and antimicrobial potential of compounds synthesized from similar chemical structures. For instance, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives exhibited promising inhibitory effects on different cell lines, suggesting potential applications in cancer therapy (Albratty et al., 2017). Similarly, antimicrobial activities of new heterocycles incorporating an antipyrine moiety have been explored, indicating their usefulness in developing new antimicrobial agents (Bondock et al., 2008).

Insecticidal Applications

Research on the insecticidal assessment of innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm provides insights into the potential agricultural applications of such compounds, contributing to pest management strategies (Fadda et al., 2017).

Corrosion Inhibition

The synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors demonstrate the chemical's application in protecting metals from corrosion, with implications for industrial maintenance and longevity (Yıldırım & Cetin, 2008).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, showing significant antioxidant activity. This suggests potential uses in combating oxidative stress and related diseases (Chkirate et al., 2019).

Future Directions

Compounds with similar structures are being actively researched for their potential applications, particularly in the field of medicinal chemistry. Future research could involve further exploration of the compound’s biological activity, potential uses, and methods of synthesis .

properties

IUPAC Name

2-cyclopentyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-21-12-15(11-20-21)17-14(7-4-8-18-17)10-19-16(22)9-13-5-2-3-6-13/h4,7-8,11-13H,2-3,5-6,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMAXXSJQHQQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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